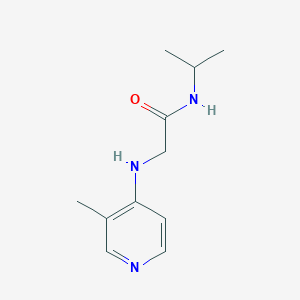![molecular formula C14H18N2 B14901797 (S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14901797.png)
(S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a chiral compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that consist of a benzene ring fused to a pyrrole ring. This particular compound is characterized by its isopropyl group attached to the nitrogen atom and its tetrahydro structure, which makes it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole in good yield.
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic processes that ensure high yields and purity. For example, the use of praseodymium-catalyzed aerobic dehydrogenative aromatization of saturated N-heterocycles has shown high catalytic activity under mild reaction conditions . This method is scalable and suitable for large-scale production.
化学反応の分析
Types of Reactions
(S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert it into different tetrahydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are often employed.
Major Products
The major products formed from these reactions include various substituted indoles and tetrahydroindoles, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
科学的研究の応用
(S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential role in biological signaling pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, it can interact with neurotransmitter receptors, influencing neuronal signaling and potentially offering therapeutic benefits in neurological conditions .
類似化合物との比較
Similar Compounds
Indole: The parent compound, which is a simpler structure without the isopropyl group and tetrahydro configuration.
Tetrahydrocarbazole: Another indole derivative with a similar tetrahydro structure but different substituents.
Cyclohepta[b]indole: A structurally related compound with a seven-membered ring fused to the indole core.
Uniqueness
(S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is unique due to its specific chiral configuration and the presence of the isopropyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry .
特性
分子式 |
C14H18N2 |
|---|---|
分子量 |
214.31 g/mol |
IUPAC名 |
(1S)-1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C14H18N2/c1-9(2)13-14-11(7-8-15-13)10-5-3-4-6-12(10)16-14/h3-6,9,13,15-16H,7-8H2,1-2H3/t13-/m0/s1 |
InChIキー |
ANFOWSMYMVVVLD-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)[C@H]1C2=C(CCN1)C3=CC=CC=C3N2 |
正規SMILES |
CC(C)C1C2=C(CCN1)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-(2-methoxyphenyl)-1-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B14901715.png)
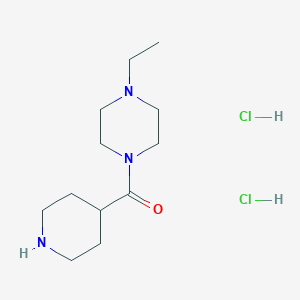

![3-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14901741.png)


![4-[3-[4-[2-(5-Benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]-3-[2-(4-methylpiperazin-1-yl)ethyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B14901772.png)
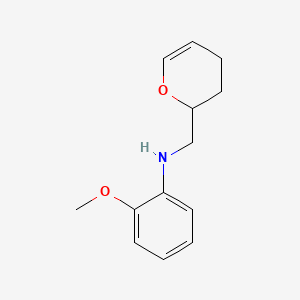

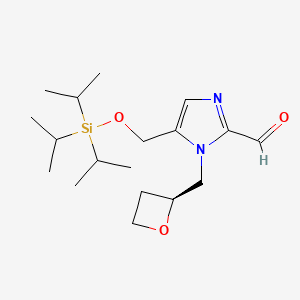
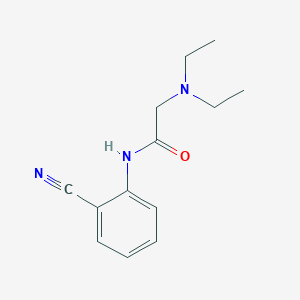
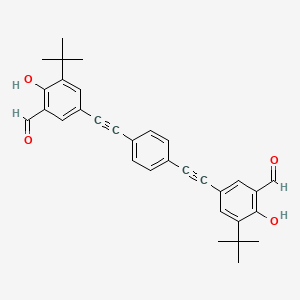
![Methyl 2-((3aS,4R,6S,6aS)-6-(fluoromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14901804.png)
